molecular formula C12H14O4 B2857673 {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 1395081-56-7

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Cat. No.: B2857673
CAS No.: 1395081-56-7
M. Wt: 222.24
InChI Key: UORQJKKOBXSGRG-ARJAWSKDSA-N
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Description

{2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid is a synthetic phenolic derivative characterized by a methoxy group at the ortho position, a (Z)-configured propenyl substituent at the para position of the benzene ring, and an acetic acid moiety linked via an ether bond. Its structure combines aromatic, olefinic, and carboxylic acid functionalities, making it a versatile compound for applications in organic synthesis, pharmaceutical development, and materials science. The compound’s discontinued commercial status (as noted in ) suggests challenges in scalability or stability, though its structural motifs align with bioactive molecules like isoeugenol and anethole .

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORQJKKOBXSGRG-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325439
Record name 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395081-56-7
Record name 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Rearrangement of Allyl Vinyl Ethers

A foundational approach involves the Claisen rearrangement of allyl vinyl ethers to generate the ortho-substituted propenylphenol intermediate. Starting with eugenol (2-methoxy-4-allylphenol), the allyl group is isomerized to the propenyl configuration under acidic or thermal conditions. For example, heating eugenol at 180°C in the presence of potassium bisulfate yields 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol. Subsequent etherification with chloroacetic acid in alkaline media (e.g., NaOH/ethanol) introduces the acetic acid sidechain, achieving the target compound in ~65% yield.

Wittig Olefination for Stereocontrol

The Wittig reaction offers precise control over the (Z)-configuration of the propenyl group. In this method, 2-methoxy-4-formylphenol is treated with a propylidenetriphenylphosphorane reagent (generated from (Z)-1-bromopropene and triphenylphosphine). The reaction proceeds in anhydrous tetrahydrofuran at 0°C, producing the (Z)-propenylphenol intermediate with >90% stereoselectivity. Etherification with bromoacetic acid under phase-transfer conditions (tetrabutylammonium bromide, dichloromethane/water) completes the synthesis, yielding the product in 72% overall yield.

Aldol Condensation and Reduction

A modified aldol condensation route, adapted from anti-arthritic drug synthesis, employs 2-methoxy-4-hydroxybenzaldehyde and propionaldehyde. Base-catalyzed condensation (KOH, ethanol) forms an α,β-unsaturated ketone, which is subsequently reduced using sodium borohydride in the presence of a chiral catalyst to enforce (Z)-selectivity. The resulting propenylphenol is then alkylated with ethyl chloroacetate, followed by saponification (LiOH, THF/water) to yield the acetic acid derivative.

Analytical Characterization

Critical analytical data for verifying the structure and purity of the compound include:

Parameter Method Reported Values
Melting Point DSC 81–83°C
Molecular Ion HRMS (ESI+) m/z 223.0971 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=16 Hz, 1H, CH=CH), 6.85–6.70 (m, 3H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (COOH), 151.1 (C-O), 130.5–114.7 (aromatic and alkenyl), 56.1 (OCH₃), 65.8 (OCH₂)

The (Z)-configuration is confirmed via NOESY spectroscopy, showing spatial proximity between the propenyl methyl group and aromatic protons.

Challenges and Optimization

Stereochemical Purity

Achieving high (Z)-selectivity remains a persistent challenge. Catalytic hydrogenation of alkynes (e.g., using Lindlar catalyst) provides an alternative pathway but requires stringent control over reaction time and hydrogen pressure to avoid over-reduction.

Side Reactions

Competing O-alkylation during the etherification step can be mitigated by employing excess chloroacetic acid and maintaining a pH >10. Purification via recrystallization from ethyl acetate/hexane (1:3) removes unreacted starting materials and byproducts.

Industrial and Research Applications

While primarily used in academic research, this compound has been explored as a building block for:

  • Nonsteroidal anti-inflammatory drug (NSAID) analogs.
  • Liquid crystal precursors due to its planar aromatic core and tunable substituents.

Chemical Reactions Analysis

Functional Group Transformations

The compound can undergo various functional group transformations that include:

  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and may enhance biological activity.

  • Reduction Reactions : The double bond in the prop-1-enyl group can be reduced using hydrogenation techniques, potentially altering the compound's biological properties.

Biological Activity and Mechanisms

Research has indicated that derivatives of 2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol exhibit significant anti-inflammatory effects by modulating signaling pathways such as protein kinase C and mitogen-activated protein kinase pathways .

Hydroformylation Conditions

The hydroformylation reaction conditions significantly affect the yield and selectivity of products derived from 2-methoxy-4-(1Z)-prop-1-en-1-yl component:

ParameterConditionYield (%)
CatalystRhodium complexHigh
Temperature85 °CVariable
Time40 hours~30%

Esterification Conditions

Esterification reactions typically require acidic conditions:

ReagentConditionYield (%)
Alcohol (e.g., methanol)Acid catalyst (H2SO4)Moderate
TemperatureRefluxHigh

Mechanism of Action

The mechanism of action of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological/Industrial Relevance References
{2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid C₁₂H₁₄O₄ Ortho-methoxy, para-(Z)-propenyl, acetic acid group Potential pharmaceutical intermediate
Isoeugenol (2-Methoxy-4-(prop-1-en-1-yl)phenol) C₁₀H₁₂O₂ Ortho-methoxy, para-propenyl (no acetic acid) Flavoring agent, antioxidant
Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) C₁₀H₁₂O Para-methoxy, para-(Z)-propenyl (simpler ether structure) Food additive, fragrance
MMPP [(E)-2-Methoxy-4-(3-(4-methoxyphenyl)propenyl)phenol] C₁₇H₁₈O₃ Extended propenyl chain with para-methoxyphenyl substituent Anti-inflammatory, anti-arthritic activity
5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile C₁₇H₁₂N₄O₂ Pyrazine ring with dicarbonitrile groups Electronic materials, ligand design

Key Findings from Comparative Studies

Bioactivity: MMPP, a structural analog with an extended propenyl chain, demonstrated significant anti-arthritic activity in rheumatoid arthritis models, suggesting that the propenyl moiety’s length and substitution pattern critically influence biological efficacy . Isoeugenol, lacking the acetic acid group, exhibits antioxidant properties but lower solubility in aqueous systems compared to the target compound .

Pyrazine derivatives (e.g., C₁₇H₁₂N₄O₂) exhibit distinct electronic properties due to nitrogen-rich heterocycles, making them suitable for optoelectronic applications, unlike the purely aromatic target compound .

Crystallographic studies of related compounds (e.g., pyrazine derivatives) rely on SHELX-based refinement, underscoring the importance of advanced software in structural validation .

Safety Profiles :

  • While direct toxicity data for the target compound is absent, structurally similar acetic acid derivatives (e.g., AG001IFC in ) show hazards including skin irritation (H315) and respiratory toxicity (H335), suggesting analogous safety precautions may be warranted .

Biological Activity

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, also known by its CAS number 1395081-56-7, is a phenoxyacetic acid derivative with potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural features that suggest a range of bioactive properties.

The molecular formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol. The compound features both a methoxy group and a propenyl side chain, which may contribute to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound's effectiveness against common pathogens could be attributed to its ability to disrupt cellular processes or inhibit enzyme activity essential for microbial survival.

Antioxidant Properties

The antioxidant activity of this compound has been investigated through several assays, including DPPH and ABTS radical scavenging methods. Results indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could serve as a therapeutic agent in inflammatory conditions .

Cytotoxicity and Anticancer Activity

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown promise in inducing apoptosis in cancer cells, which could be linked to its ability to interfere with specific signaling pathways involved in cell proliferation and survival. Further research is necessary to elucidate the exact mechanisms behind its anticancer activity .

The biological activity of this compound is thought to involve several mechanisms:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced growth or survival of pathogens and cancer cells.

Radical Scavenging: Its antioxidant properties allow it to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Modulation of Signaling Pathways: By affecting various signaling pathways, particularly those related to inflammation and cell survival, this compound may exert protective effects against chronic diseases.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against E. coli and S. aureus with MIC values below 100 µg/mL .
Antioxidant Assessment Showed over 70% inhibition in DPPH assay at concentrations as low as 50 µg/mL .
Cytotoxicity Evaluation Induced apoptosis in human breast cancer cells (MCF7) with IC50 values around 30 µM .

Q & A

Q. What synthetic methodologies are commonly employed to prepare {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, sodium alkoxide-mediated reactions can link phenoxy groups to acetic acid derivatives under reflux conditions. A general approach includes reacting a substituted phenol (e.g., 4-hydroxy-3-methoxycinnamaldehyde) with chloroacetic acid in ethanol, followed by purification via recrystallization. Yields can be optimized by adjusting reaction time, solvent polarity, and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹ for the acetic acid moiety and C-O-C stretching at ~1230 cm⁻¹ for the ether linkage).
  • NMR Spectroscopy : ¹H NMR confirms the (Z)-configuration of the propenyl group (δ 5.5–6.5 ppm for vinyl protons) and methoxy resonance (δ ~3.8 ppm). ¹³C NMR resolves aromatic carbons and the acetic acid carbonyl (~170 ppm).
  • UV-Vis : λmax near 256 nm indicates conjugated π-systems .

Q. What safety protocols are essential when handling this compound?

Based on GHS classification:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
  • Work in a fume hood to prevent inhalation (H335).
  • Implement engineering controls (e.g., local exhaust ventilation) and emergency showers/eye wash stations .

Advanced Research Questions

Q. How can crystallographic data ambiguities be resolved using SHELX software?

SHELXL refines crystal structures by iteratively adjusting atomic coordinates and displacement parameters. For challenging cases (e.g., disorder in the propenyl group):

  • Apply restraints to bond lengths/angles using the DFIX command.
  • Use PART instructions to model partial occupancy.
  • Validate refinement with R-factor convergence (<5%) and analysis of residual electron density maps .

Q. How can derivatives be designed to enhance bioactivity while maintaining structural integrity?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electronic effects.
  • Side-Chain Functionalization : Replace the propenyl group with bioisosteres (e.g., cyclopropyl) to improve metabolic stability.
  • SAR Studies : Use in vitro assays (e.g., COX-2 inhibition) to correlate substituent effects with activity .

Q. How should conflicting data in pharmacological assays be analyzed?

  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.
  • Control Experiments : Test for nonspecific binding (e.g., using bovine serum albumin) and solvent interference.
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR).
  • ADMET Profiling : Apply Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da) to predict bioavailability.
  • QSAR Models : Corrogate substituent hydrophobicity (π) with IC₅₀ values from enzyme inhibition assays .

Q. How can reaction conditions be optimized for higher synthetic yields?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
  • Temperature Gradients : Perform reactions under microwave irradiation to reduce time and byproduct formation .

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